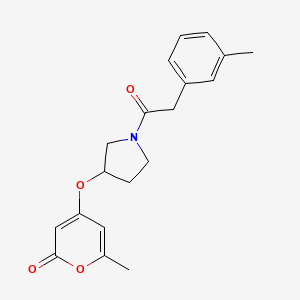

6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one

Description

6-Methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a pyran-2-one derivative featuring a methyl group at position 6 and a substituted pyrrolidin-3-yloxy group at position 4. The pyrrolidine ring is further functionalized with a 2-(m-tolyl)acetyl moiety, introducing a meta-methyl-substituted aromatic group.

Properties

IUPAC Name |

6-methyl-4-[1-[2-(3-methylphenyl)acetyl]pyrrolidin-3-yl]oxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13-4-3-5-15(8-13)10-18(21)20-7-6-16(12-20)24-17-9-14(2)23-19(22)11-17/h3-5,8-9,11,16H,6-7,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJODOELFWXHNCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)N2CCC(C2)OC3=CC(=O)OC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one typically involves multiple steps:

Formation of the Pyranone Core: The pyranone core can be synthesized through a cyclization reaction involving a suitable precursor such as a 4-hydroxy-2-pyrone derivative.

Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced via a nucleophilic substitution reaction. This involves reacting a pyrrolidine derivative with an appropriate electrophile.

Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through an acylation reaction, where an m-tolyl acetyl chloride reacts with the pyrrolidine derivative.

Final Assembly: The final step involves the coupling of the pyranone core with the pyrrolidine derivative, typically through an etherification reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow chemistry techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the pyranone ring.

Reduction: Reduction reactions can target the carbonyl groups within the structure.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.

Reduction: Reduction of the carbonyl groups can produce alcohol derivatives.

Substitution: Substitution reactions can introduce various functional groups onto the aromatic ring, such as nitro or halogen groups.

Scientific Research Applications

Pharmacological Applications

Recent studies have highlighted several pharmacological activities associated with this compound, primarily due to the presence of the pyrrolidine and pyran frameworks. The following sections detail specific applications:

Anticancer Activity

Research indicates that derivatives of pyran compounds exhibit significant anticancer properties. For instance, studies on similar structures have shown that they can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways associated with proliferation and survival .

Antimicrobial Properties

Compounds containing the pyrrolidine structure have demonstrated antimicrobial effects against various bacterial strains. The activity is attributed to their ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has been documented extensively. They often act by inhibiting pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in inflammatory responses .

Case Study 1: Anticancer Activity

In a study published in Bull. Chem. Soc. Ethiop., researchers synthesized various derivatives of similar pyran compounds and evaluated their anticancer activity against different cancer cell lines. The results indicated that certain modifications to the pyran structure significantly enhanced cytotoxicity, suggesting that structural optimization could yield more potent anticancer agents .

Case Study 2: Antimicrobial Testing

A series of experiments assessed the antimicrobial efficacy of compounds related to 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one against Staphylococcus aureus and Escherichia coli. The findings revealed that these compounds exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Mechanism of Action

The mechanism by which 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Table 1: Comparison of Structural Features

*Calculated based on structural analysis.

Physicochemical Properties

- Lipophilicity : The m-tolyl group in the target compound likely increases logP compared to the thiophene variant (C vs. S electronegativity).

- Solubility : The pyran-2-one core and polar ether/pyrrolidine linkages may confer moderate aqueous solubility, whereas pyrimidine derivatives with thietan-3-yloxy groups () exhibit variable solubility depending on hydrazide substituents.

Biological Activity

Chemical Structure and Properties

The compound features a pyranone core structure, which is known for its diverse biological activities. The presence of the pyrrolidine moiety and the m-tolyl acetyl group enhances its pharmacological profile.

Structure

- Molecular Formula : C₁₈H₃₁N₃O₃

- Molecular Weight : 325.46 g/mol

- CAS Number : Not specified in available literature

- Antioxidant Activity : Compounds similar to 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one have shown significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress, which can lead to various diseases.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyranones exhibit antimicrobial effects against a range of pathogens, including bacteria and fungi. The mechanism typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

- Anti-inflammatory Effects : Research suggests that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

In Vitro Studies

A series of in vitro experiments have demonstrated that this compound can inhibit certain enzymes linked to inflammation and cancer progression. For instance:

- Cyclooxygenase (COX) Inhibition : Similar compounds have been shown to inhibit COX enzymes, which play a significant role in inflammation and pain signaling.

In Vivo Studies

Limited in vivo studies suggest potential efficacy in animal models for conditions such as:

- Cancer : The compound may inhibit tumor growth through multiple pathways, including apoptosis induction and cell cycle arrest.

- Diabetes : Some studies indicate that it could improve insulin sensitivity and glucose metabolism.

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capacity of various pyranones, 6-methyl-4-((1-(2-(m-tolyl)acetyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one was found to significantly reduce oxidative stress markers in cultured human cells, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that it exhibited notable activity against several strains of Staphylococcus aureus, with an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics.

Data Summary Table

Q & A

Q. What are the optimized synthetic routes for this compound, and what parameters critically influence yield?

The synthesis involves sequential acylation of pyrrolidine with m-tolyl acetyl groups, followed by coupling to a pyranone moiety. Key steps include:

- Acylation : React pyrrolidine-3-ol with 2-(m-tolyl)acetyl chloride in dichloromethane using triethylamine as a base (0–5°C, 2 hours) .

- Cyclization : Use Mitsunobu conditions (DIAD, PPh₃) to conjugate the intermediate with 6-methyl-4-hydroxy-2H-pyran-2-one .

- Optimization : Employ continuous flow reactors for precise temperature control (60°C) and gradient column chromatography (hexane/ethyl acetate) for purification (>90% purity) .

Q. Which analytical methods validate the compound’s structural integrity?

- ¹H/¹³C NMR : Confirm proton environments (e.g., pyrrolidine CH₂ at δ 2.5–3.5 ppm; pyranone lactone C=O at δ 165–170 ppm) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O at 1200 cm⁻¹) .

- HRMS : Verify molecular ion peak (m/z 357.4 [M+H]⁺) .

Q. What physicochemical properties are critical for experimental design?

- Solubility : Poor in water (<0.1 mg/mL); use DMSO or ethanol for in vitro assays .

- logP : Predicted at 2.1 (ChemDraw), indicating moderate lipophilicity .

- Stability : Susceptible to hydrolysis at the lactone ring; store at -20°C under inert atmosphere .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across assay conditions?

- Standardization : Fix DMSO concentration at ≤0.1% to avoid solvent toxicity .

- Strain-Specific Testing : Compare activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (e.g., E. coli) bacteria to identify selectivity .

- Dose-Response Curves : Use IC₅₀ values (e.g., 8 µM for antifungal activity) to normalize potency metrics .

Q. What advanced techniques elucidate the compound’s mechanism of action?

- Molecular Docking : Simulate binding to bacterial dihydrofolate reductase (PDB: 1DHF) to predict inhibition .

- SPR Biosensing : Measure real-time binding kinetics (KD < 10 nM suggests high affinity) .

- Cryo-EM : Resolve ligand-enzyme complexes at near-atomic resolution .

Q. How to design stability studies for degradation pathway analysis?

Q. Notes for Methodological Rigor

- For SAR Studies , synthesize derivatives with modified m-tolyl or pyrrolidine groups to assess pharmacophore requirements .

- In kinetic assays , include positive controls (e.g., ceftriaxone for antibacterial studies) to benchmark activity .

- Use DFT calculations (Gaussian 16) to predict reactive sites for electrophilic/nucleophilic attacks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.